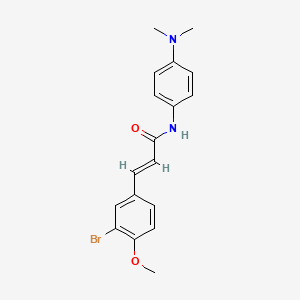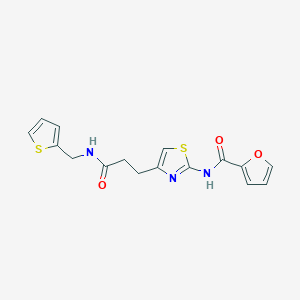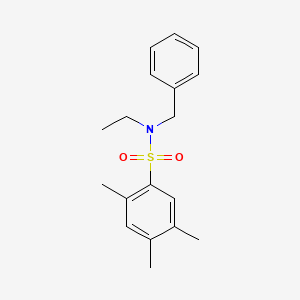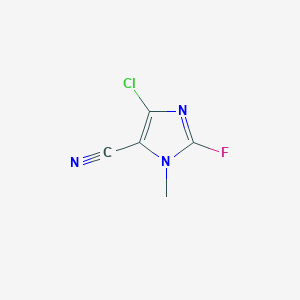![molecular formula C13H10Br2FNO B2927365 2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol CAS No. 477871-79-7](/img/structure/B2927365.png)
2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol” is a chemical compound . It is used in various chemical reactions and has specific physical and chemical properties .
Synthesis Analysis
The synthesis of this compound could involve various methods. For instance, 2,4-Dibromoaniline, a related compound, is used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene . It is also used as a substrate in the Pd-catalyzed ortho-selective cross-coupling reactions of dihaloarenes with Grignard reagents .Chemical Reactions Analysis
As a reactant, “2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol” can participate in various chemical reactions. For example, 2,4-Dibromoaniline, a related compound, is used to prepare dialkyl-substituted aminoaryl sulfides using a Grignard reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol” include its melting point, boiling point, density, molecular formula, and molecular weight .Wissenschaftliche Forschungsanwendungen
Fluorescent Materials Development
- Green Fluorophores : Research into benzene-based structures has led to the development of green fluorophores that exhibit high fluorescence emission, photostability, and are solid-state emissive, water-soluble, and solvent- and pH-independent. These materials offer potential for imaging applications and displays due to their large Stokes shifts and high quantum yields (Beppu et al., 2015).
Biomedical Research
- Carbonic Anhydrase Inhibitors : Compounds related to bromophenols have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isozymes. This research aims at developing new treatments for conditions such as glaucoma, epilepsy, and osteoporosis, showcasing the therapeutic potential of halogenated benzene derivatives (Balaydın et al., 2012).
Organic Synthesis and Catalysis
- Oxidation Catalysts : Tetranuclear copper(ii)-Schiff-base complexes derived from similar benzene-based ligands have shown efficacy as catalysts for the oxidation of cyclohexane and toluene, highlighting their utility in chemical synthesis and industrial applications (Roy & Manassero, 2010).
Antipathogenic and Antioxidant Applications
Antipathogenic Properties : Thiourea derivatives, related in structural complexity to the queried compound, have demonstrated significant anti-pathogenic activity, particularly against strains capable of forming biofilms. This suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Fluorescent Chemosensors : Compounds based on 4-methyl-2,6-diformylphenol have been developed as chemosensors for detecting metal ions and changes in pH, underscoring the relevance of benzene derivatives in analytical chemistry and environmental monitoring (Roy, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,4-dibromo-6-[(4-fluoroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2FNO/c14-9-5-8(13(18)12(15)6-9)7-17-11-3-1-10(16)2-4-11/h1-6,17-18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAVHLHUQZXMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=C(C(=CC(=C2)Br)Br)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2927283.png)
![2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one](/img/structure/B2927284.png)
![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2927285.png)



![Benzo[d]thiazol-6-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2927295.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-2-phenylacetohydrazide](/img/structure/B2927297.png)


![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2927300.png)

![N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2927302.png)
![{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride](/img/structure/B2927304.png)